Ethyl 2-cyano-3-(2-methoxy-5-methylanilino)prop-2-enoate
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Overview
Description
Preparation Methods
The synthesis of ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate typically involves a multi-step process. One common method includes the reaction of 3-ethoxyacrylic acid ethyl ester with sodium cyanide to form 2-cyano-3-ethoxyacrylic acid sodium salt. This intermediate is then reacted with iodomethane to produce the final compound . The reaction conditions usually involve appropriate temperatures and catalytic conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of protein-protein interactions .
Comparison with Similar Compounds
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate can be compared with similar compounds such as:
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity . The uniqueness of ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate lies in its specific substitution pattern, which imparts distinct properties and applications .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(2-methoxy-5-methylanilino)prop-2-enoate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)11(8-15)9-16-12-7-10(2)5-6-13(12)18-3/h5-7,9,16H,4H2,1-3H3 |
InChI Key |
IDXWFKMEKDOMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)OC)C#N |
Origin of Product |
United States |
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